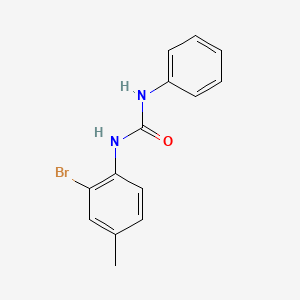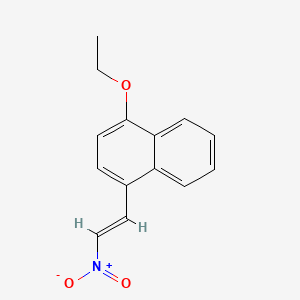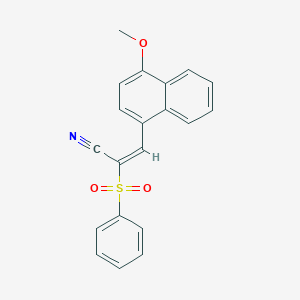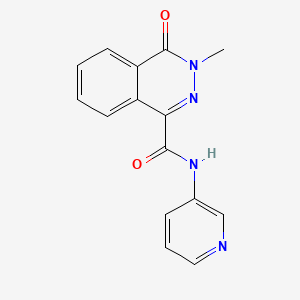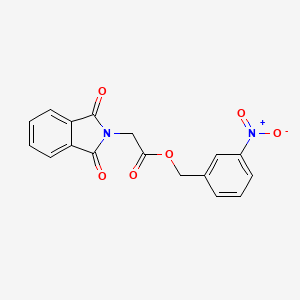![molecular formula C17H17N3O B5714403 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMPPA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide is its potential toxicity. It is important to use caution when handling N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide. One area of focus is the development of new drugs and treatments based on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide. Another area of focus is the study of the exact mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide and the identification of new targets for drug development. Additionally, there is potential for the use of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide can be synthesized through a series of chemical reactions starting with 2-methylbenzimidazole and 3-bromopropiophenone. The reaction involves the use of a catalyst and a series of purification steps to obtain the final product. The synthesis method has been optimized to ensure high yields and purity of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-16(21)18-13-10-6-7-12(11(13)2)17-19-14-8-4-5-9-15(14)20-17/h4-10H,3H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWVDFAHHQNVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

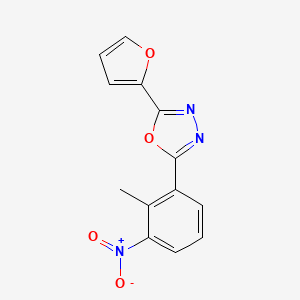
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
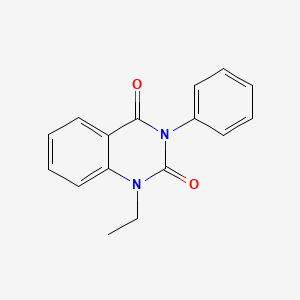

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
